Cas no 1385696-59-2 (4-Benzyloxan-4-amine hydrochloride)

4-Benzyloxan-4-amine hydrochloride is a chemically synthesized organic compound featuring a benzyl-substituted oxane (tetrahydropyran) core with an amine functional group, rendered as its hydrochloride salt for enhanced stability and solubility. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, serving as a potential intermediate in the synthesis of bioactive molecules. The hydrochloride form ensures improved handling characteristics and compatibility with aqueous reaction conditions. Its well-defined crystalline structure facilitates purification and analytical characterization, making it suitable for applications in medicinal chemistry and material science. The compound’s reactivity profile allows for further functionalization, supporting diverse synthetic pathways.
4-Benzyloxan-4-amine hydrochloride structure
1385696-59-2 structure
Product Name:4-Benzyloxan-4-amine hydrochloride
CAS No:1385696-59-2
MF:C12H18ClNO
MW:227.730422496796
MDL:MFCD22418747
CID:4596128
PubChem ID:86277237
Update Time:2025-06-10

4-Benzyloxan-4-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Benzyloxan-4-amine hydrochloride
    • 4-benzyloxan-4-amine;hydrochloride
    • 4-Benzyltetrahydro-2H-pyran-4-amine hydrochloride
    • Z2238934556
    • MDL: MFCD22418747
    • Inchi: 1S/C12H17NO.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H
    • InChI Key: WSHJMVLXDYSMTA-UHFFFAOYSA-N
    • SMILES: Cl.O1CCC(CC2C=CC=CC=2)(CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Color/Form: No data avaiable

4-Benzyloxan-4-amine hydrochloride Security Information

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Additional information on 4-Benzyloxan-4-amine hydrochloride

Comprehensive Overview of 4-Benzyloxan-4-amine hydrochloride (CAS No. 1385696-59-2): Properties, Applications, and Research Insights

4-Benzyloxan-4-amine hydrochloride (CAS No. 1385696-59-2) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its unique benzyloxan scaffold, serves as a versatile intermediate in the development of bioactive molecules. Its molecular structure combines a benzyl group with an oxan-4-amine core, offering distinct reactivity and functionalization potential. Researchers frequently explore its applications in drug discovery, particularly in modulating central nervous system (CNS) targets, owing to its structural similarity to pharmacologically active amines.

The growing interest in 4-Benzyloxan-4-amine hydrochloride aligns with broader trends in small-molecule drug development and medicinal chemistry optimization. Recent studies highlight its role in synthesizing analogs for neuroprotective agents and GPCR (G-protein-coupled receptor) ligands, addressing unmet medical needs in neurodegenerative diseases. Its hydrochloride salt form enhances solubility, making it preferable for in vitro and in vivo assays. The compound’s CAS registry number (1385696-59-2) ensures precise identification in regulatory and commercial contexts, a critical factor for laboratories prioritizing reproducibility.

From a synthetic chemistry perspective, 4-Benzyloxan-4-amine hydrochloride exemplifies the strategic use of amine protection and heterocyclic functionalization. Its oxan ring provides conformational rigidity, while the benzyl moiety introduces lipophilicity—a balance increasingly sought after in CNS-penetrant compounds. This duality has spurred innovations in structure-activity relationship (SAR) studies, particularly in optimizing blood-brain barrier (BBB) permeability. Such advancements resonate with current industry demands for orally bioavailable therapeutics targeting neurological disorders.

Beyond pharmaceuticals, CAS 1385696-59-2 finds utility in material science, where its amine group participates in polymerization or surface modification reactions. Its thermal stability and compatibility with green chemistry protocols further broaden its appeal. As sustainability gains traction, researchers emphasize atom-efficient synthesis routes for this compound, reducing waste and energy consumption—a response to the global push for eco-friendly chemical production.

The analytical characterization of 4-Benzyloxan-4-amine hydrochloride employs techniques like NMR spectroscopy, HPLC, and mass spectrometry, ensuring high purity for critical applications. Quality control protocols often reference its CAS number (1385696-59-2) to avoid confusion with structurally similar entities. This rigor aligns with Good Manufacturing Practice (GMP) standards, particularly for entities supplying high-throughput screening (HTS) libraries to academic and industrial partners.

Emerging discussions in cheminformatics and AI-driven drug design have further spotlighted 4-Benzyloxan-4-amine hydrochloride as a valuable molecular building block. Virtual screening platforms leverage its scaffold to predict novel bioisosteres, accelerating hit-to-lead transitions. Such applications address the persistent demand for cost-effective drug discovery pipelines, a recurring theme in biotech startup forums and investor briefings.

In summary, 4-Benzyloxan-4-amine hydrochloride (CAS No. 1385696-59-2) represents a multifaceted tool for modern chemistry. Its integration into neuropharmacology, sustainable synthesis, and computational chemistry underscores its interdisciplinary relevance. As research continues to unravel its potential, this compound remains a focal point for innovations bridging chemical space exploration and therapeutic breakthroughs.

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